![molecular formula C17H21FN4OS B2997399 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide CAS No. 1105246-83-0](/img/structure/B2997399.png)
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide, also known as EFDP, is a chemical compound that has been synthesized for scientific research purposes. EFDP is a piperidine-based compound that has shown potential in various scientific studies due to its unique chemical structure.
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
A study by Jeankumar et al. (2013) explored the design and synthesis of thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB. One of the compounds, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed notable activity against Mycobacterium tuberculosis with an MIC of 28.44 μM, highlighting its potential in antituberculosis research (Jeankumar et al., 2013).
Antibacterial and Antifungal Properties
Shafi et al. (2021) conducted a study on the synthesis and biological properties of new piperidine substituted benzothiazole derivatives. They found that certain compounds exhibited good antibacterial and antifungal activities, suggesting their potential use in combating microbial infections (Shafi et al., 2021).
Anticancer Potential
Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Some compounds exhibited strong anticancer activity, indicating their potential in cancer research (Rehman et al., 2018).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which displayed significant anti-inflammatory and analgesic activities. This study points towards the potential application of these compounds in treating pain and inflammation (Abu‐Hashem et al., 2020).
Antimicrobial Activity
El‐Emary et al. (2005) conducted a study on the synthesis of new thiazolo[3, 2]pyridines containing the pyrazolyl moiety and found that some compounds exhibited antimicrobial activities. This suggests the use of such compounds in antimicrobial treatments (El‐Emary et al., 2005).
Antilung Cancer Activity
Hammam et al. (2005) reported on the synthesis of novel fluoro-substituted benzo[b]pyran compounds which showed anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, offering a promising direction for lung cancer treatment (Hammam et al., 2005).
Eigenschaften
IUPAC Name |
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4OS/c1-2-15-20-21-16(24-15)13-7-9-22(10-8-13)17(23)19-11-12-3-5-14(18)6-4-12/h3-6,13H,2,7-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECFMNYGYJPFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.